molecular formula C9H12FN2O8P B12078806 5'-Uridylic acid, 2'-deoxy-2'-fluoro-

5'-Uridylic acid, 2'-deoxy-2'-fluoro-

Cat. No.: B12078806
M. Wt: 326.17 g/mol
InChI Key: RTGGYPQTXNSBPD-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Nucleoside and Nucleotide Analogs Research

5'-Uridylic acid, 2'-deoxy-2'-fluoro-, also known as 2'-deoxy-2'-fluorouridine (B118953) 5'-monophosphate, is a nucleotide analog that belongs to the extensively studied class of fluorinated nucleosides and nucleotides. nih.govmdpi.com The introduction of a fluorine atom into a nucleoside or nucleotide can dramatically alter its biological and physicochemical properties. oup.com Specifically, placing a fluorine atom at the 2'-position of the ribose sugar moiety is a key strategy in medicinal chemistry and chemical biology. oup.comnih.gov

This modification is significant for several reasons. The high electronegativity of the fluorine atom influences the sugar's conformation, typically favoring a C3'-endo pucker, which is characteristic of an A-form RNA-like helix. iu.edunih.gov This conformational preference can lead to the formation of more stable duplexes when incorporated into oligonucleotides. nih.gov Furthermore, the C-F bond is stronger than a C-H or C-OH bond, which often imparts increased stability against degradation by nucleases, a critical feature for therapeutic applications. oup.com

Research into 2'-fluoro-modified analogs like 5'-Uridylic acid, 2'-deoxy-2'-fluoro- is driven by their potential as antiviral and anticancer agents, as well as their utility as probes to study enzyme mechanisms and nucleic acid structure. nih.govnih.gov The corresponding triphosphate, 2'-deoxy-2'-fluorouridine-5'-triphosphate (B1207582) (2'-FdUTP), can be utilized by polymerases for the enzymatic synthesis of modified nucleic acids, enabling the production of nuclease-resistant aptamers and siRNAs. iu.edunih.gov These modified oligonucleotides often exhibit enhanced target binding affinity and improved in vivo stability. researchgate.net

Historical Perspective on 2'-Deoxy-2'-Fluoro- Nucleosides and Nucleotides in Biochemical Research

The exploration of 2'-deoxy-2'-fluoro- nucleosides dates back to the early 1960s. In a seminal work from 1961, Codington, Fox, and their colleagues reported the first synthesis of 2'-deoxy-2'-fluorouridine. oup.comacs.org This was part of a broader effort to synthesize various 2'-halogeno-2'-deoxy nucleosides. acs.org The initial synthetic route involved the treatment of a 2,2'-anhydro-uridine precursor with hydrogen fluoride (B91410), a method that opened the door for creating a new class of nucleoside analogs. nih.gov

Following their initial synthesis, these compounds were subjected to biochemical investigations. A key early finding was their notable stability against enzymatic degradation by nucleases, a property that distinguished them from their natural counterparts. oup.com This resistance to cleavage was a significant driver for further research, suggesting their potential as therapeutic agents with longer biological half-lives. Over the subsequent decades, synthetic methodologies were refined, and a wide array of 2'-deoxy-2'-fluoro- nucleosides with different nucleobases were created and evaluated for their biological activities, particularly as antiviral and anticancer agents. nih.gov The nucleotide form, such as 5'-Uridylic acid, 2'-deoxy-2'-fluoro-, became relevant as the biologically active monophosphate and as a precursor to the di- and triphosphate forms required for polymerization and other cellular processes. nih.govnih.gov

Distinctive Characteristics of 5'-Uridylic Acid, 2'-Deoxy-2'-Fluoro- in Comparison to Other Fluoro-Modified Uridine (B1682114) Derivatives (e.g., 5-Fluoro-2'-Deoxyuridylic Acid)

The properties of a fluorinated uridine derivative are profoundly dictated by the position of the fluorine atom. A comparison between 5'-Uridylic acid, 2'-deoxy-2'-fluoro- (with fluorine on the sugar) and its positional isomer 5-fluoro-2'-deoxyuridylic acid (FdUMP) (with fluorine on the base) reveals fundamentally different mechanisms of action and biochemical consequences.

The defining feature of 5'-Uridylic acid, 2'-deoxy-2'-fluoro- is the 2'-fluoro modification on the sugar ring. This modification primarily imparts specific structural and conformational properties. The high electronegativity of fluorine pulls the sugar into a C3'-endo pucker, pre-organizing the nucleotide into an A-form helical geometry. iu.edusdu.dk This leads to several key characteristics:

Enhanced Duplex Stability: Oligonucleotides containing 2'-fluoro modifications form more stable duplexes with complementary RNA and DNA strands. This stability is primarily driven by a favorable enthalpic contribution, which may result from stronger Watson-Crick hydrogen bonding and improved base stacking. nih.govresearchgate.netnih.gov

Nuclease Resistance: The 2'-fluoro group provides steric hindrance and alters the sugar-phosphate backbone, making oligonucleotides containing these units more resistant to degradation by cellular nucleases. oup.com

Enzymatic Incorporation: The triphosphate form (2'-FdUTP) is a substrate for various DNA and RNA polymerases, allowing for the enzymatic synthesis of modified nucleic acids. However, it is generally not a preferred substrate compared to natural nucleotides. nih.govnih.gov

Enzyme Inhibition: FdUMP is a powerful suicide inhibitor of thymidylate synthase (TS). wikipedia.orgnih.gov It forms a stable covalent ternary complex with the enzyme and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, thereby blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgacs.org

Mechanism of Action: The primary mode of action is the shutdown of DNA production in rapidly dividing cells, which is the basis for its use as an anticancer agent. nih.gov Its effect is not primarily structural but rather centered on the inhibition of a key metabolic enzyme.

The following table summarizes the key distinctions between these two important fluoro-nucleotide analogs.

Feature5'-Uridylic acid, 2'-deoxy-2'-fluoro-5-Fluoro-2'-deoxyuridylic acid (FdUMP)
Fluorine Position C2' of the deoxyribose sugarC5 of the uracil (B121893) base
Primary Effect Alters sugar conformation (C3'-endo); structural impactInhibits a key enzyme in DNA synthesis
Mechanism of Action Pre-organizes nucleotide for A-form helix, enhancing duplex stability and nuclease resistance. iu.edunih.govActs as a suicide inhibitor of thymidylate synthase (TS). wikipedia.org
Impact on Duplexes Increases thermal stability (Tm) of DNA/RNA duplexes. nih.govnih.govHas minimal effect on the secondary structure equilibrium of DNA/RNA. oup.com
Biological Role Building block for nuclease-resistant oligonucleotides (aptamers, siRNAs); research probe. iu.edunih.govPotent antimetabolite used in cancer chemotherapy. nih.govacs.org

The data below further illustrates the impact of the 2'-fluoro modification on nucleic acid properties.

Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability This table shows the change in melting temperature (ΔTm) per modification when 2'-fluoro-modified nucleotides are incorporated into an oligonucleotide duplex, compared to an unmodified duplex.

Duplex TypeΔTm per 2'-Fluoro Modification (°C)Reference(s)
DNA-DNA+1.3 nih.govresearchgate.net
DNA-RNA+1.0 nih.govresearchgate.net
RNA-RNA~+1.8 nih.gov

Table 2: Conformational Properties of 2'-Deoxy-2'-Fluoro-Nucleosides This table highlights the preferred sugar conformation induced by the 2'-fluoro substituent.

FeatureDescriptionReference(s)
Preferred Sugar Pucker C3'-endo / North iu.edusdu.dk
Resulting Helix Geometry A-form nih.gov
Driving Force High electronegativity of the fluorine atom oup.com

Properties

IUPAC Name

[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN2O8P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)12-2-1-5(13)11-9(12)15/h1-2,4,6-8,14H,3H2,(H,11,13,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGGYPQTXNSBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 5 Uridylic Acid, 2 Deoxy 2 Fluoro

Chemical Synthesis Routes for 2'-Deoxy-2'-Fluorouridine (B118953) Nucleoside Precursors

The creation of the 2'-deoxy-2'-fluorouridine nucleoside is a foundational step. Key to this process are stereoselective glycosylation and the introduction of the fluorine atom at the 2'-position of the sugar moiety.

Stereoselective Glycosylation Approaches

The precise spatial arrangement of atoms, or stereochemistry, is critical in the synthesis of nucleosides. Stereoselective glycosylation ensures the correct orientation of the nucleobase and the sugar, which is vital for the biological activity of the resulting molecule. One of the primary challenges in synthesizing 2'-deoxy sugars is controlling the stereochemical outcome of the glycosylation reactions. mdpi.com This difficulty arises from the absence of a functional group at the C2 position that could direct the incoming nucleobase. mdpi.com

Researchers have developed various strategies to overcome this hurdle. One approach involves tuning the reactivity of the leaving group on the sugar to favor the desired stereoisomer. mdpi.com Another method utilizes catalysts, such as Jacobsen's bis-thiourea catalyst, to achieve β-selective glycosylation. mdpi.com Additionally, the presence of axial substituents at the C3 position of the sugar can be leveraged to produce β-linked deoxy sugars. mdpi.com The N-glycosylation of a fluoro-containing sugar with a nucleobase is a commonly employed and often preferred strategy, particularly when direct fluorination of a pre-formed nucleoside is not feasible or results in low yields. nih.gov

Fluorination and Deoxygenation Techniques at the 2'-Position

The introduction of a fluorine atom at the 2'-position of the ribose sugar is a key modification that imparts desirable properties to the nucleoside. This modification enhances stability against degradation by enzymes. oup.com The first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine (2'-FdU), was achieved by Codington and colleagues in 1961. oup.com

A prevalent method for synthesizing 2'-fluoro nucleoside analogues involves the treatment of 2,2'-anhydro nucleosides with hydrogen fluoride (B91410). nih.govnih.gov This approach has been used to create a range of 2'-deoxy-2'-fluoro analogues of uridine (B1682114), 5-fluorouridine (B13573), and cytidine (B196190). nih.govnih.gov Other fluorinating agents, such as diethylaminosulfur trifluoride (DAST), are also employed. iu.eduresearchgate.net For instance, the synthesis of L-type 2'-deoxy-2'-fluorouridine phosphoramidite (B1245037) starts with L-type 2,2'-anhydrouridine, which undergoes protection of the 3' and 5' positions, followed by hydrolysis and fluorination with DAST. iu.edu

A mechanistic study of the fluorination of uridine derivatives suggests that the reaction can proceed through a neighboring-group participation mechanism, leading to retention of stereochemistry at the C2' position. nih.govnih.gov This involves an initial attack of the ribose O2' on the fluorinating agent, followed by an intramolecular attack from the uracil (B121893) moiety's oxygen onto the C2' of the ribose, forming an anhydro nucleoside intermediate. nih.gov Subsequent attack by a fluoride anion at C2' results in the fluorinated nucleoside with the original stereochemistry. nih.gov

Phosphorylation for 5'-Monophosphate Formation

Once the 2'-deoxy-2'-fluorouridine nucleoside is synthesized, the next crucial step is phosphorylation to form the 5'-monophosphate, also known as 5'-Uridylic acid, 2'-deoxy-2'-fluoro-. This process is often accomplished through enzymatic or chemical methods.

In a biological context, the metabolism of related nucleoside analogues can lead to the formation of the desired 5'-triphosphate. For example, the metabolism of β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) involves the formation of its monophosphate, which is then deaminated to form the monophosphate of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine. nih.gov This uridine monophosphate is subsequently phosphorylated by cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, to yield the di- and triphosphates, respectively. nih.gov While this illustrates a biological pathway to the triphosphate, chemical phosphorylation methods are standard for in vitro synthesis.

Synthesis of 2'-Deoxy-2'-Fluoro-Uridine Nucleotide Analogues and Derivatives for Research

The versatility of 2'-deoxy-2'-fluoro-uridine extends to its incorporation into various nucleic acid structures and the synthesis of its L-type enantiomer, expanding its utility in research and therapeutic applications.

Incorporation into Oligonucleotides (e.g., DNA, RNA, Chiral Variants)

The incorporation of 2'-deoxy-2'-fluoro-uridine into oligonucleotides is a key strategy for enhancing their therapeutic potential. The 2'-fluoro modification provides increased resistance to nuclease degradation and improves the thermal stability of the resulting duplexes. genelink.combiosyn.comchemgenes.com Oligonucleotides containing 2'-fluoro modifications adopt an A-form helix upon hybridization, similar to RNA. genelink.comchemgenes.com

The synthesis of these modified oligonucleotides is typically achieved using solid-phase synthesis with phosphoramidite chemistry. nih.govumich.edu A 2'-deoxy-2'-fluoro-uridine phosphoramidite building block is prepared and then used in an automated DNA synthesizer. iu.eduumich.edu The assembly process involves the stepwise addition of these phosphoramidite monomers to a growing oligonucleotide chain on a solid support. umich.edu Longer coupling times are often required for the fluorinated monomers compared to standard DNA phosphoramidites. umich.edu

The inclusion of 2'-fluoro modifications has been shown to be beneficial in various types of oligonucleotides, including antisense oligonucleotides, siRNAs, and aptamers. genelink.com In antisense applications, incorporating 2'-fluoro-RNA monomers into a DNA oligo increases the melting temperature (Tm) of its duplex with a target RNA. genelink.com For siRNAs, the use of 2'-fluoro pyrimidines significantly enhances their stability in plasma. genelink.com

Synthesis of L-Type 2'-Deoxy-2'-Fluorouridine Building Blocks

The synthesis of the L-enantiomer of 2'-deoxy-2'-fluorouridine represents a significant advancement in creating nuclease-resistant oligonucleotides. L-nucleic acids are mirror images of their natural D-counterparts and are not recognized by the enzymes that degrade natural DNA and RNA. iu.edu

The synthesis of an L-type 2'-deoxy-2'-fluorouridine phosphoramidite has been successfully achieved, starting from the commercially available L-type 2,2'-anhydrouridine. iu.edu The process involves protecting the hydroxyl groups, fluorinating the 2' position, and then introducing the phosphoramidite group at the 3' position. iu.edu This building block can then be incorporated into L-DNA and L-RNA oligonucleotides. iu.edu Studies have shown that these fluoro-L-oligonucleotides exhibit notable stability and that the 2'-fluoro modification contributes to the stability of the L-helix. iu.eduresearchgate.net A crystal structure of an L-type fluoro-DNA duplex has confirmed its left-handed helical structure and that the 2'-F-ribose adopts an L-type C3'-endo pucker conformation. iu.edu

Data Tables

Table 1: Effects of 2'-Fluoro Modification on Duplex Stability

Modification TypeDuplex PartnerChange in Melting Temperature (Tm) per Modification
2'-F RNA in DNA oligoRNA+1.8°C genelink.com
Oligo-2'-fluoro-nucleotide N3'-->P5' phosphoramidatesDNA~ +4°C nih.gov
Oligo-2'-fluoro-nucleotide N3'-->P5' phosphoramidatesRNA~ +5°C nih.gov
2'F-ANAssDNA+4 to +17°C nih.gov

Preparation of Deuterium-Labeled 2'-Deoxy-2'-Fluorouridine Derivatives for Research

The introduction of deuterium (B1214612) into 2'-deoxy-2'-fluorouridine derivatives is a valuable strategy for a range of research applications, including metabolic tracing, pharmacokinetic studies, and as internal standards for mass spectrometry. clearsynth.com Methodologies for deuterium labeling can be broadly categorized into two approaches: late-stage hydrogen isotope exchange (HIE) and the use of deuterated starting materials in a de novo synthesis.

Late-stage HIE offers an efficient way to introduce deuterium into a pre-existing molecular framework. acs.org One such method involves a palladium-catalyzed reaction where D₂O serves as the deuterium source. nih.gov In a typical procedure, the substrate, a palladium on carbon (Pd/C) catalyst, and aluminum powder are suspended in D₂O. The in situ generation of deuterium gas from the reaction of aluminum with D₂O, facilitated by the palladium catalyst, allows for the exchange of hydrogen atoms with deuterium at specific positions on the molecule. nih.gov The reaction conditions, such as temperature and pressure, can be optimized to control the degree and regioselectivity of deuteration. nih.gov For nitrogen-containing heterocycles like uracil, Raney nickel has also been shown to be an effective catalyst for H/D exchange under continuous flow conditions. x-chemrx.com

Alternatively, a de novo synthesis approach can be employed, which involves the preparation of a deuterated precursor that is then carried through the synthetic route. For nucleosides, this can be achieved by synthesizing a specifically deuterated ribose derivative. nih.gov For instance, [1-²H]-D-ribose, [4-²H]-D-ribose, or [5-²H₂]-D-ribose can be prepared through chemical synthesis and subsequently converted into the corresponding ribonucleotides and deoxyribonucleotides via enzymatic reactions. nih.gov A chemical synthesis route has been developed for 4'-deuteriothymidine starting from thymidine (B127349), which involves a deprotonation-deuteration step on a 5'-carboxylic ester intermediate. ucla.edu This general strategy could be adapted for the synthesis of 4'-deuterio-2'-deoxy-2'-fluorouridine.

Table 1: General Methods for Deuterium Labeling of Nucleosides

MethodDescriptionKey ReagentsReference
Hydrogen Isotope Exchange (HIE)Direct exchange of hydrogen with deuterium on the target molecule. acs.orgPd/C, D₂O, Al powder or Raney Nickel, D₂ gas nih.govx-chemrx.com acs.orgnih.govx-chemrx.com
De Novo SynthesisIncorporation of deuterium via a deuterated starting material, such as a deuterated ribose. nih.govSpecifically deuterated D-ribose, enzymes nih.gov nih.gov
Chemical Synthesis from PrecursorMulti-step chemical synthesis starting from a related nucleoside. ucla.eduBase, deuterating agent (e.g., D₂O) ucla.edu ucla.edu

Solid-Phase Synthesis Techniques for Oligonucleotide Integration

The incorporation of 2'-deoxy-2'-fluoro-5'-uridylic acid into oligonucleotides is predominantly achieved through automated solid-phase synthesis, a method that offers high efficiency and is amenable to automation. x-chemrx.com This technique relies on the sequential addition of protected nucleoside phosphoramidite building blocks to a growing chain attached to a solid support. x-chemrx.comiu.edu The synthesis of oligonucleotides containing 2'-deoxy-2'-fluoro-uridine, such as 2'-deoxy-2'-fluoro-β-D-oligoarabinonucleotides (2'F-ANA), follows the well-established phosphoramidite chemistry cycle. iu.edu

The key steps in each cycle of solid-phase synthesis are:

Detritylation: The removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid. x-chemrx.com

Coupling: The condensation of the newly exposed 5'-hydroxyl group with the 3'-phosphoramidite of the incoming 2'-deoxy-2'-fluorouridine monomer. This step is activated by a tetrazole or a similar agent. For sterically hindered monomers like 2'-deoxy-2'-fluoro phosphoramidites, longer coupling times may be required to ensure high coupling efficiency. iu.edu

Capping: The unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. iu.edu

Oxidation or Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester (using an oxidizing agent like iodine in water) or a phosphorothioate (B77711) triester (using a sulfurizing agent). iu.edu Longer sulfurization times are often necessary for phosphorothioate analogs compared to standard DNA synthesis. iu.edu

This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate/phosphorothioate backbone are removed using a basic solution, typically aqueous ammonia. iu.edu The crude oligonucleotide is then purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). iu.edu

Table 2: Steps in Solid-Phase Oligonucleotide Synthesis Cycle

StepPurposeTypical ReagentsReference
DetritylationTo expose the 5'-hydroxyl group for the next coupling reaction.Dichloroacetic acid or trichloroacetic acid in an inert solvent. x-chemrx.com
CouplingTo form a new phosphite triester bond between the support-bound chain and the incoming monomer.Nucleoside phosphoramidite, activator (e.g., tetrazole). iu.edu
CappingTo block unreacted 5'-hydroxyl groups and prevent the formation of shorter sequences.Acetic anhydride, N-methylimidazole. iu.edu
Oxidation/SulfurizationTo stabilize the internucleotide linkage.Iodine/water for phosphodiester; sulfurizing agents (e.g., Beaucage reagent) for phosphorothioate. iu.edu

Biochemical Interactions and Enzymatic Recognition of 5 Uridylic Acid, 2 Deoxy 2 Fluoro

Substrate Specificity and Kinetic Analysis with Key Enzymes

The interaction of 2'-F-dUMP with enzymes is highly dependent on the stereochemistry of the fluorine substituent. The "down" (ribo) configuration, as found in 2'-F-dUMP, generally permits the molecule to be recognized as a substrate, whereas an "up" (arabino) configuration often leads to classical enzyme inhibition. nih.gov

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.org It catalyzes the methylation of 2'-deoxyuridine-5'-phosphate (dUMP) to dTMP. wikipedia.org The interaction of fluorinated analogs with TS has been a subject of intense study. While the 5-fluoro derivative (FdUMP) is a well-known potent inhibitor of TS, the 2'-fluoro derivative (2'-F-dUMP) exhibits more complex behavior. wikipedia.orgacs.org

Direct Michaelis-Menten kinetic analysis for 2'-F-dUMP as a substrate for thymidylate synthase is complicated by its weak activity. However, studies comparing it to the natural substrate, dUMP, and other analogs reveal significant differences in binding and turnover. Unlike the potent inhibitory action of its 5-fluoro counterpart (FdUMP), 2'-F-dUMP (with fluorine in the "down" configuration) demonstrates discernible substrate activity. nih.govresearchgate.net

Computational studies performing free energy perturbation simulations on E. coli thymidylate synthase have been used to compare the binding affinities of various dUMP analogs. These simulations provide insight into the initial binding step of the enzymatic reaction, which is related to the Michaelis constant (KM). The results indicate that both dUMP and its thio-analogs are better binders than their corresponding 5-fluoro derivatives in the binary complex.

CompoundEnzyme SourceParameterValueComment
2'-F-dUMP (fluoro "down")Human recombinant Thymidylate SynthaseActivitySubstrate activity observedIn striking contrast to 2'-F-ara-UMP which acts as a classic inhibitor. nih.gov
2'-F-ara-UMP (fluoro "up")Human recombinant Thymidylate SynthaseActivityClassic inhibitorThe "up" configuration of the 2'-F substituent interferes with the catalytic mechanism. nih.gov
dUMP (natural substrate)L. casei Thymidylate SynthaseKm~10 µMReference value for the natural substrate. researchgate.net
FdUMP (5-fluoro analog)L. casei Thymidylate SynthaseKi~0.02 µMActs as a potent time-dependent inhibitor, not a substrate. researchgate.net

Research has confirmed that 2'-F-dUMP, where the fluorine atom is in the "down" or ribo configuration, can function as a substrate for thymidylate synthase. nih.govresearchgate.net This is a significant distinction from many other fluorinated nucleotide analogs, which often act as irreversible inhibitors. The enzyme is able to process 2'-F-dUMP, although likely at a much lower rate than the natural substrate dUMP. This substrate activity indicates that the 2'-fluoro modification in this specific stereochemical position does not prevent the necessary conformational changes in the enzyme's active site required for catalysis to proceed.

The stereochemistry of the 2'-substituent has a profound influence on whether the nucleotide will act as a substrate or an inhibitor of thymidylate synthase. nih.gov Studies comparing 2'-F-dUMP (fluorine "down") with its epimer, 2'-deoxy-2'-fluoro-arabinouridine-5'-monophosphate (2'-F-ara-UMP, fluorine "up"), have been particularly revealing. nih.govresearchgate.net

While 2'-F-dUMP is a substrate, 2'-F-ara-UMP is a classical inhibitor. nih.gov The "up" configuration of the fluorine atom in 2'-F-ara-UMP is thought to sterically or electronically interfere with a key step in the catalytic cycle: the nucleophilic attack of an active site cysteine residue on the C6 position of the pyrimidine (B1678525) ring. nih.govresearchgate.net This initial attack is essential for the subsequent methylation reaction. The inability of the enzyme to perform this step when 2'-F-ara-UMP is bound transforms the analog into an inhibitor that occupies the active site without being turned over. This demonstrates that the specific placement and polarity of the 2'-substituent are critical determinants of enzymatic recognition and function.

Beyond thymidylate synthase, 2'-F-dUMP and its corresponding nucleoside and triphosphate forms are recognized by other enzymes in nucleotide metabolic pathways. For these compounds to exert biological effects, they must be metabolized by cellular kinases, and their presence can impact various enzymatic processes.

For instance, a study on orotidine-5′-monophosphate decarboxylase (ODCase), another key enzyme in pyrimidine biosynthesis, showed that derivatives of 2'-deoxy-2'-fluoro-UMP can act as inhibitors. nih.gov Specifically, 2′-deoxy-2′-fluoro-6-iodo-UMP was found to covalently inhibit human ODCase. nih.gov This indicates that the 2'-fluoro moiety influences the chemical interactions within the active site of ODCase, showcasing recognition by enzymes other than TS. nih.gov Furthermore, the triphosphate form of related 2'-fluoro nucleosides can be recognized and act as potent inhibitors of viral RNA-dependent RNA polymerases, highlighting the broad potential for interaction with various nucleic acid polymerases. sigmaaldrich.com

The catabolism of 2'-F-dUMP typically involves its dephosphorylation to the corresponding nucleoside, 2'-deoxy-2'-fluorouridine (B118953). This nucleoside can then be a substrate for nucleoside phosphorylases, which cleave the glycosidic bond to release the free base and a sugar-1-phosphate. In E. coli, this reaction is catalyzed by pyrimidine-nucleoside phosphorylases, such as uridine (B1682114) phosphorylase or thymidine (B127349) phosphorylase. nih.govwikipedia.org

While the name suggests specificity for purines, some studies have explored the use of E. coli purine (B94841) nucleoside phosphorylase (PNP) in transglycosylation reactions involving pyrimidine nucleosides. researchgate.net More directly, enzymes like E. coli uridine phosphorylase catalyze the reversible phosphorolysis of uridine. nih.gov The nucleoside 2'-deoxy-2'-fluorouridine can serve as a substrate for these enzymes, allowing for the cleavage of the molecule and subsequent salvage or degradation of its components. researchgate.net This enzymatic cleavage is a critical step in the metabolic pathway of such fluorinated nucleosides. nih.govrsc.org

Interaction with Thymidylate Synthetase from Model Organisms (e.g., Escherichia coli K12)

Incorporation into Polynucleotides by Nucleic Acid Polymerases

The triphosphate form of 2'-deoxy-2'-fluoro-uridine (dUflTP) has been investigated as a substrate for nucleic acid polymerases. In research utilizing E. coli RNA polymerase with a poly(dAT) template, dUflTP was found to be a substrate, capable of replacing the natural uridine triphosphate (UTP). nih.gov This incorporation was notably dependent on the presence of manganese ions (Mn++) as the divalent cation instead of magnesium ions (Mg++). nih.gov Under these specific conditions, the level of transcription with the fluoro analog reached 55% of that observed with UTP. nih.gov

Studies on viral RNA-dependent RNA polymerases (RdRp) further illuminate the mechanism of action. For instance, structurally similar 2′-α-fluoro,2′-β-modified uridine nucleotide analogs are recognized and incorporated by the Yellow Fever Virus (YFV) RdRp. acs.org However, this incorporation is less efficient than that of the natural UTP. acs.org Crucially, once incorporated, these analogs act as chain terminators, immediately halting further elongation of the RNA strand. acs.orgnih.gov The 2′-β-substitution, in particular, is considered instrumental in causing this chain termination. acs.orgnih.gov This mechanism, where the analog is incorporated into a growing polynucleotide chain and then prevents further extension, is a key feature of the antiviral activity of many nucleoside analogues. mdpi.comnih.gov

Molecular Mechanisms of Action in Cellular Research Models

The biological effects of 2'-deoxy-2'-fluoro-uridine and its related compounds are rooted in their ability to interfere with fundamental cellular processes. Once inside a cell, these nucleoside analogs are phosphorylated by cellular kinases to their active triphosphate forms, which can then interact with various enzymatic pathways. mdpi.comnih.gov

Fluorinated nucleosides can exert significant influence on the biosynthesis of deoxynucleotides, the essential building blocks of DNA. A primary mechanism involves the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). mdpi.compsu.edu The monophosphate derivative of 5-fluorodeoxyuridine (FdUMP) is a potent inhibitor of this enzyme, leading to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP) and a subsequent block in DNA synthesis. psu.edu

Furthermore, the metabolic pathways of related fluorinated nucleosides reveal other points of interaction. For example, the cytidine (B196190) analog β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) undergoes intracellular metabolism that results in the formation of the corresponding uridine triphosphate. nih.gov This conversion happens through the deamination of the monophosphate form of PSI-6130, which is then phosphorylated by cellular enzymes like UMP-CMP kinase and nucleoside diphosphate (B83284) kinase to the active triphosphate of the uridine congener. nih.gov This demonstrates that the metabolism of one nucleoside analog can lead to the formation of another active compound, broadening its impact on nucleotide pools. Additionally, research has shown that the triphosphate form of 5-fluorodeoxyuridine (FdUTP) can be a substrate for the enzyme dUTPase, which is involved in maintaining the integrity of DNA by preventing uracil (B121893) incorporation. psu.edu

The chain-terminating property of 2'-deoxy-2'-fluoro-uridine and its analogs makes them potent antiviral agents, particularly against RNA viruses. Their mechanism relies on the viral polymerase incorporating the analog's triphosphate form into the growing viral genome, which then halts replication. nih.govbiorxiv.org

Crimean-Congo Hemorrhagic Fever Virus (CCHF): In cellular models, the related compound 2'-deoxy-2'-fluorocytidine (B130037) has been identified as a highly potent inhibitor of CCHF virus replication. nih.govnih.gov It demonstrated an efficacy 200 times greater than that of ribavirin, a commonly used antiviral. nih.govnih.gov Research also indicates that it can act synergistically with other antivirals like favipiravir (B1662787) (T-705) to inhibit CCHFV replication without causing cytotoxicity. nih.govnih.gov

Influenza Virus: Various 2'-fluoro-ribosides have been evaluated for anti-influenza activity. nih.gov 2'-deoxy-2'-fluoroguanosine (B44010) was found to be a potent inhibitor of influenza virus replication, selectively inhibiting the influenza transcriptase complex. nih.govnih.gov More recently, 4'-Fluorouridine (4'-FlU) was shown to inhibit a range of influenza A and B viruses with high potency in human airway epithelium organoids. biorxiv.org Its mechanism involves incorporation by the influenza virus RdRP, leading to immediate chain termination. biorxiv.org

Human Immunodeficiency Virus (HIV): Several 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues have been synthesized and show potent activity against HIV-1. thieme-connect.comnih.govresearchgate.net These compounds function as nucleoside reverse transcriptase inhibitors (NRTIs). researchgate.net They have demonstrated nanomolar activity against both wild-type and drug-resistant HIV strains. nih.govresearchgate.net An important characteristic contributing to their potency is the long intracellular retention of their active triphosphate form. researchgate.net

Interactive Table: Antiviral Activity of 2'-Deoxy-2'-Fluoro- Nucleoside Analogs in Cellular Models

Compound Virus Cell Line/Model Potency (EC₅₀/IC₅₀) Key Mechanistic Finding Reference(s)
2'-deoxy-2'-fluorocytidine Crimean-Congo Hemorrhagic Fever Virus (CCHFV) Huh7 EC₅₀ = 61 ± 18 nM 200x more potent than ribavirin; Synergistic with T-705 nih.govnih.gov
2'-deoxy-2'-fluoroguanosine Influenza A MDCK EC₅₀ = 18.2 µM Competitive inhibitor of influenza virus transcriptase nih.govnih.gov
4'-Fluorouridine (4'-FlU) Influenza A and B Human Airway Epithelium Organoids Nanomolar potency Immediate chain termination by IAV polymerase biorxiv.org
1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine HIV-1 (Wild-type) --- IC₅₀ = 1.34 nM Potent Nucleoside Reverse Transcriptase Inhibitor (NRTI) researchgate.net
1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine HIV-1 (Wild-type) MT-2 EC₅₀ = 0.3 nM Potent activity against drug-resistant strains nih.gov

The mechanisms that confer antiviral activity upon fluorinated nucleosides also make them candidates for anticancer research. Their ability to disrupt nucleic acid synthesis and induce programmed cell death (apoptosis) is particularly relevant in rapidly dividing cancer cells. mdpi.commedchemexpress.com

Inhibition of DNA Synthesis: A primary anticancer mechanism is the inhibition of DNA synthesis. medchemexpress.com As discussed, compounds like 5-fluorodeoxyuridine block thymidylate synthase, starving the cell of the necessary building blocks for DNA replication. psu.edu The triphosphate form of related analogs can also be incorporated directly into DNA, leading to chain termination and halting the replication process. mdpi.com

Induction of Apoptosis: Numerous studies have shown that 2'-deoxy-2'-fluoro-uridine analogs can trigger apoptosis in cancer cells. nih.govnih.gov In cervical cancer cell models, a duplex drug containing 2'-deoxy-5-fluorouridine induced cell death associated with characteristic signs of apoptosis, including an early S-phase arrest, cleavage of PARP (a key DNA repair enzyme), and a breakdown in the mitochondrial membrane potential. nih.gov In hepatocellular carcinoma cells, 5'-fluoro-2'-deoxycytidine was found to induce apoptosis through the intrinsic mitochondrial pathway. ssu.ac.irresearchgate.net This was evidenced by changes in the expression of key apoptosis-regulating genes, such as the upregulation of pro-apoptotic BAX and BAK, and the downregulation of anti-apoptotic Bcl-2 and Bcl-xL. ssu.ac.irresearchgate.net

Interactive Table: Apoptotic Mechanisms of 2'-Deoxy-2'-Fluoro- Nucleoside Analogs in Cancer Cell Models

Compound/Analog Cancer Cell Line Key Apoptotic Events Affected Proteins/Pathways Reference(s)
5-FdU-ECyd (contains 2'-deoxy-5-fluorouridine) HeLa, CaSki, SiHa (Cervical Cancer) S-phase arrest, PARP cleavage, mitochondrial membrane potential breakdown Mcl-1 (downregulated), JNK/p38 MAPK (upregulated) nih.gov
5'-fluoro-2'-deoxycytidine SNU449, SNU475, SNU368 (Hepatocellular Carcinoma) Induction of intrinsic apoptotic pathway BAX, BAK, APAF1 (upregulated); Bcl-2, Bcl-xL (downregulated) ssu.ac.irresearchgate.net

Consistent with its mechanisms of inhibiting DNA synthesis and inducing apoptosis, 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) and its analogs have been shown to reduce cell proliferation in various in vitro assays. nih.gov In studies on developing mouse palatal processes, FUdR administration substantially decreased the number of cells undergoing DNA synthesis, indicating a potent anti-proliferative effect. nih.gov

In cancer research, cytotoxicity assays such as the MTT assay confirm the ability of these compounds to inhibit cell growth in a concentration-dependent manner. nih.govnih.gov For example, a duplex drug containing 5-fluorodeoxyuridine was found to be highly cytotoxic to cervical cancer cells in both 2D and 3D spheroid models. nih.gov However, it is noteworthy that some potent antiviral analogs have been developed that show high efficacy against viruses like HIV while exhibiting low cytotoxicity to host cells in the tested concentration ranges. researchgate.net

Structural and Conformational Studies of 5 Uridylic Acid, 2 Deoxy 2 Fluoro and Its Oligonucleotides

Conformational Analysis of 2'-Deoxy-2'-Fluorouridine (B118953) Nucleosides and Nucleotides

The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the C2'-endo (South) and C3'-endo (North) forms. nih.govcolostate.edu The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom strongly influences this equilibrium. glenresearch.com In 2'-deoxy-2'-fluorouridine (2'-F-uridine), the sugar ring preferentially adopts a C3'-endo conformation, which is characteristic of RNA-type structures. nih.govgenelink.comrsc.org This preference is a direct result of the stereoelectronic effects induced by the fluorine atom. glenresearch.com

Studies using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have confirmed this conformational preference. nih.goviu.edu For instance, high-resolution crystal structures of oligonucleotides containing 2'-deoxy-2'-fluoro-L-uridine reveal that the 2'-F-ribose consistently displays a C3'-endo pucker conformation. iu.edu This contrasts with unmodified deoxyribonucleosides in DNA, which preferentially assume a C2'-endo pucker. nih.gov The nucleoside 2'-deoxy-2'-fluororibofuranosyl uracil (B121893) (U2′F(ribo)) is known to favor the 3'-endo conformation, making it RNA-like. nih.gov The stabilization of the C3'-endo pucker is a key factor contributing to the A-form helical geometry adopted by oligonucleotides modified with 2'-fluoro nucleosides. genelink.com

The conformational behavior of 2'-deoxy-2'-fluorouridine and its corresponding oligonucleotides is largely dictated by the unique properties of the fluorine substituent. nih.gov Fluorine's high electronegativity creates a strong dipole moment, drawing the C2'-bonds towards it and thereby determining the sugar's conformational preference. glenresearch.com This is often referred to as the gauche effect, where the most stable conformation of 2'F-RNA has the 2'-F-atom in a pseudoaxial position and gauche with respect to the ring oxygen (O4'). researchgate.net

Polynucleotide Helix Geometry and Stability

The incorporation of 2'-deoxy-2'-fluoro-uridylic acid into oligonucleotides significantly impacts the geometry and thermodynamic stability of the resulting polynucleotide helices.

Thermal denaturation studies, which measure the melting temperature (Tm) of a duplex, are used to quantify its thermodynamic stability. The introduction of 2'-fluoro modifications generally increases the thermal stability of nucleic acid duplexes. When a 2'-fluoro-RNA monomer is incorporated into a DNA antisense oligo, the melting temperature of its duplex with a target RNA strand increases by approximately 1.8°C per modification. genelink.com This enhanced stability is attributed to the pre-organization of the sugar into the C3'-endo conformation, which favors the A-form helical structure typical of RNA-RNA duplexes. genelink.com

Systematic thermal denaturation studies on L-type DNA duplexes have demonstrated the stabilizing effect of 2'-fluoro modifications. iu.edu The replacement of L-deoxyuridine with L-2'-deoxy-2'-fluorouridine resulted in a measurable increase in the duplex's melting temperature. iu.edu However, the effect can be influenced by other modifications. For example, replacing the 4'-oxygen with a sulfur atom in 2'-deoxy-2'-fluoro-4'-thioarabino-modified oligonucleotides leads to a marked decrease in the melting temperature of both AON:RNA and AON:DNA duplexes. nih.gov

Table 1: Effect of 2'-Fluoro-Modification on the Melting Temperature (Tm) of L-DNA Duplexes Data sourced from thermal denaturation studies of various L-type duplexes. iu.edu

EntryDuplex Sequence (5' -> 3')ModificationsTm (°C)ΔTm per modification (°C)
aATGGTGCTC / GAGCACCATL-Thymidine (L-T)49.7-
bAUGGUGCUC / GAGCACCATOne L-deoxyuridine (L-dU) replaces L-T43.2-6.5
cAUGGUGCUC / GAGCACCUATwo L-deoxyuridines (L-dU) replace L-T41.8-7.9
dA(Uf)GGUGCUC / GAGCACCATOne L-2'-F-2'-deoxyuridine (L-Uf) replaces L-dU44.9+1.7
eA(Uf)GGUGCUC / GAGCACC(Uf)ATwo L-2'-F-2'-deoxyuridines (L-Uf) replace L-dU43.7+1.9

A significant advantage of incorporating 2'-fluoro modifications into oligonucleotides is the enhanced resistance to nuclease degradation. researchgate.netacs.org Nucleases, which are ubiquitous in biological systems, rapidly degrade natural nucleic acids, limiting their therapeutic potential. iu.edu The 2'-hydroxyl group of ribose is often recognized by ribonucleases (RNases) for cleavage. researchgate.net By replacing this hydroxyl group with a fluorine atom, the resulting oligonucleotide becomes resistant to these enzymes. synoligo.com

Studies have shown that 2'-fluoro modified DNA is resistant to degradation by various nucleases, including lambda exonuclease, DNase I, and RNase T1. oup.com This resistance is crucial for applications like antisense therapy and aptamers, as it increases the in vivo half-life of the oligonucleotide. genelink.comresearchgate.net While the 2'-fluoro modification itself confers significant nuclease resistance, this property can be further enhanced by combining it with other backbone modifications, such as phosphorothioate (B77711) linkages. genelink.com

Spectroscopic Characterization (e.g., NMR, Circular Dichroism, UV)

A variety of spectroscopic techniques are employed to elucidate the structural and conformational details of 2'-deoxy-2'-fluorouridine and its oligonucleotides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed conformational analysis in solution. nih.govnih.gov ¹H NMR is used to determine sugar pucker conformations by analyzing coupling constants. nih.gov Furthermore, the fluorine atom itself serves as a sensitive NMR probe. rsc.org ¹⁹F NMR spectroscopy is particularly useful because the chemical shift of the fluorine atom is highly sensitive to its local environment, providing insights into conformational changes. rsc.orgbohrium.com The use of fluorine as a heteronucleus can also improve chemical-shift dispersion in ¹H and ¹³C NMR spectra, facilitating more detailed structural analysis. bohrium.comoup.com

UV Spectroscopy: UV spectroscopy is primarily utilized in thermal denaturation experiments to determine the melting temperature (Tm) of duplexes. nih.govnih.gov The absorbance of nucleic acids at 260 nm changes as a duplex melts into single strands. By monitoring this change in UV absorbance as a function of temperature, a melting curve is generated, from which the Tm can be determined as the maximum of the first derivative. rsc.orgnih.gov

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
5'-Uridylic acid, 2'-deoxy-2'-fluoro- 2'-deoxy-2'-fluorouridine-5'-monophosphate
2'-Deoxy-2'-fluorouridine 2'-F-Uridine, FdU
2'-Deoxy-2'-fluoroarabinofuranosyl uracil U2′F(ara)
2'-Deoxy-2'-fluororibofuranosyl uracil U2′F(ribo)
2'-Deoxy-2'-fluoro-L-uridine L-2'-F-2'-deoxyuridine, L-Uf
L-deoxyuridine L-dU
L-Thymidine L-T
2'-deoxy-2'-fluoro-4'-thioarabinouridine 4'S-FAU
Phosphorothioate PS
2'-Deoxy-2'-fluorocytidine (B130037) Cf
2'-Deoxy-2'-fluoroinosine -
Ribonucleic acid RNA

X-ray Crystallographic Analysis of 2'-Fluoro-Modified Nucleosides and Polynucleotides

The introduction of a fluorine atom at the 2'-position of the ribose sugar in nucleosides and nucleotides imparts unique stereoelectronic properties that significantly influence their conformation and, consequently, the structure of oligonucleotides containing them. X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of these modified biomolecules at atomic resolution.

Studies on 2'-fluoro-modified oligonucleotides have revealed that the high electronegativity of the fluorine atom favors a C3'-endo sugar pucker, which is characteristic of A-form nucleic acid helices. This conformational preference is a key factor in the enhanced thermal stability and binding affinity of 2'-fluoro-modified oligonucleotides to their complementary RNA targets.

The table below summarizes the average helical parameters for the fluoro-modified L-DNA octamer compared to a standard A-form D-DNA.

Structure-Activity Relationship (SAR) Studies in Biochemical Systems

The structural features of 2'-deoxy-2'-fluoro-modified nucleosides, particularly the conformational rigidity imposed by the fluorine substitution, have profound implications for their biological activity. Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of these compounds, primarily as antiviral and anticancer agents.

The 2'-fluoro modification is known to enhance the nuclease resistance of oligonucleotides, a desirable property for antisense and siRNA therapeutics. Furthermore, the pre-organization of the sugar into a C3'-endo pucker can lead to higher binding affinity for target RNA sequences.

SAR studies on a variety of 2'-fluoro-pyrimidine nucleosides have demonstrated that even small changes to the nucleobase or sugar moiety can significantly impact biological activity. For instance, the antiviral activity of these compounds is highly dependent on the nature and position of substituents on the pyrimidine (B1678525) ring.

The following table presents a summary of the in vitro antiviral activity of some 2'-fluoro-pyrimidine nucleoside analogues against Hepatitis C Virus (HCV). This data illustrates the impact of structural modifications on potency and cytotoxicity.

From these SAR studies, several key principles have emerged:

2'-Fluoro Substitution: The presence of the 2'-fluoro group in the arabino configuration (up) generally confers favorable properties, including increased stability and A-like helical geometry in oligonucleotides.

Nucleobase Modifications: Modifications at the C5 position of the uracil ring can modulate activity and selectivity. For example, the introduction of a 5-fluorouracil (B62378) has been explored for anticancer applications. nih.gov

Phosphorylation and Prodrugs: The biological activity of nucleoside analogues is dependent on their intracellular conversion to the active triphosphate form. Prodrug strategies, such as the phosphoramidate (B1195095) approach used for Sofosbuvir, have been successfully employed to improve the delivery and phosphorylation of the parent nucleoside. nih.gov

Advanced Research Applications and Methodologies Utilizing 5 Uridylic Acid, 2 Deoxy 2 Fluoro

Development of Molecular Probes for Biochemical Pathway Elucidation

The study of biochemical pathways often relies on molecular probes that can interact with specific enzymes or cellular components to report on their function or status. 5'-Uridylic acid, 2'-deoxy-2'-fluoro-, and its precursors are instrumental in this area, particularly in cancer research for elucidating the mechanisms of chemotherapeutic agents.

Its non-fluorinated analog, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), is a well-known active metabolite of the anticancer drug 5-fluorouracil (B62378) (5-FU). researchgate.netwikipedia.orgnih.gov FdUMP acts as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. researchgate.netpatsnap.com By forming a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, FdUMP effectively shuts down this pathway, leading to an imbalance in nucleotide pools and subsequent cell death, a phenomenon termed "thymineless death". researchgate.netwikipedia.orgacs.org

This specific and potent interaction makes FdUMP and its analogs invaluable as molecular probes. Researchers use these compounds to:

Investigate Enzyme Function: Study the activity and kinetics of thymidylate synthase in various cell types and disease models. sigmaaldrich.comscientificlabs.com

Elucidate Metabolic Pathways: Trace the metabolic activation of fluoropyrimidines and understand how cells process these nucleotide analogs. researchgate.netresearchgate.net

Identify Drug Targets: The interaction with TS confirms it as a key target for anticancer therapies, and probes based on this structure help in the search for new inhibitors. acs.orgnih.gov

The development of antibodies that can specifically recognize the FdUMP-TS complex provides another layer of utility, allowing for immunological detection and quantification of this interaction within cells and tissues, further clarifying the drug's mechanism of action. nih.gov

Application in Studying Nucleoside/Nucleotide Transport and Metabolism in Research Organisms (e.g., plants)

Understanding how nucleosides and nucleotides are transported across cell membranes and integrated into metabolic pathways is crucial for comprehending cellular homeostasis. In plants, nucleotide metabolism is a complex process involving de novo synthesis and salvage pathways, which recycle degraded nucleotides. bohrium.comnih.gov These pathways are highly dependent on transport proteins that move nucleosides and nucleobases between cellular compartments and tissues. bohrium.comfrontiersin.org

Fluorinated nucleotide analogs serve as excellent tools for studying these transport systems. Because they are structurally similar to endogenous nucleosides, they are often recognized and transported by the same proteins. However, their subsequent metabolism can be toxic to the cell, providing a clear phenotype for studying transport efficiency.

Key research findings in this area include:

Transporter Identification: Studies in Arabidopsis thaliana have utilized toxic pyrimidine (B1678525) analogs like 5-fluorouridine (B13573) to identify and characterize members of the Equilibrative Nucleoside Transporter (ENT) family. frontiersin.org Mutants resistant to the toxic analog often have defects in specific transporter genes, thus identifying the protein responsible for its uptake. frontiersin.org

Metabolic Fate: Once inside the cell, nucleoside analogs enter salvage pathways. For example, uracil (B121893) can be converted to uridine-5'-monophosphate (UMP) by uracil phosphoribosyltransferase (UPRT) in plastids. nih.govfrontiersin.org Studying the processing of fluorinated analogs helps to map these salvage activities and their importance for plant growth and development. nih.gov

Pathway Dynamics: The use of labeled or toxic analogs allows researchers to measure the flux through different pathways and understand the balance between de novo synthesis and salvage, which is critical during developmental stages like seed germination and senescence. bohrium.com

These studies highlight the essential role of nucleoside transporters and salvage enzymes in plant metabolism, with fluorinated nucleotides providing a powerful method for their functional characterization. nih.govfrontiersin.org

Engineering of Nuclease-Resistant Antisense Compounds and Aptamers for Research

A significant challenge in the therapeutic and diagnostic application of nucleic acids, such as antisense oligonucleotides and aptamers, is their rapid degradation by cellular nucleases. genelink.comsynoligo.com Chemical modifications are essential to enhance their stability. The 2'-deoxy-2'-fluoro modification is a cornerstone of this engineering effort.

The substitution of the 2'-hydroxyl group with a fluorine atom provides several key advantages:

Nuclease Resistance: The 2'-fluoro modification sterically hinders the action of nucleases that recognize the 2'-OH group, significantly increasing the oligonucleotide's half-life in biological fluids. genelink.comsynoligo.commdpi.com While it provides some resistance on its own, its effect is strongly enhanced when combined with other modifications like phosphorothioate (B77711) (PS) linkages, which replace a non-bridging oxygen with sulfur in the phosphate (B84403) backbone. genelink.comacs.orgnih.gov

High Binding Affinity: The fluorine substitution locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices. genelink.com This pre-organization leads to a higher binding affinity (increased melting temperature, Tm) of the modified oligonucleotide to its target RNA sequence compared to unmodified DNA. genelink.comacs.org

Specificity: The enhanced binding affinity does not compromise base-pairing specificity, ensuring the engineered molecule interacts only with its intended target. acs.orgnih.gov

These properties have led to the widespread use of 2'-fluoro modifications in the development of:

Antisense Oligonucleotides: These are short, synthetic nucleic acid strands that bind to a target mRNA and modulate its function. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides have been shown to be highly nuclease-resistant antisense agents with excellent affinity and specificity. acs.orgnih.gov

Aptamers: These are structured oligonucleotides that bind to specific target molecules, such as proteins. Incorporating 2'-fluoro pyrimidines (cytosine and uridine) into RNA aptamers confers significant nuclease resistance while maintaining or even improving binding affinity to their targets. genelink.commdpi.comtrilinkbiotech.comtrilinkbiotech.com

Table 1: Effect of 2'-Fluoro Modification on Oligonucleotide Properties
PropertyEffect of 2'-Deoxy-2'-Fluoro ModificationAssociated AdvantageReference
Nuclease ResistanceIncreased resistance to degradation by nucleasesLonger half-life in biological systems genelink.comsynoligo.com
Binding Affinity (Tm)Increases melting temperature of duplex with RNA (approx. +1.8°C per modification)More stable binding to target RNA genelink.com
Duplex ConformationPromotes an A-form helical structureMimics RNA-RNA duplexes for high affinity genelink.comacs.org
RNase H ActivationUniformly modified strands do not support RNase H activityCan be controlled by creating "chimeric" designs nih.gov

Use in Investigating Drug Resistance Mechanisms in Model Organisms (e.g., bacterial strains, tumor cell lines)

The clinical efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU) is often limited by the development of drug resistance. nih.govacs.org 5'-Uridylic acid, 2'-deoxy-2'-fluoro- and its related compounds are critical research tools for investigating the molecular mechanisms that allow cancer cells to evade treatment. nih.gov

Studies using model systems, such as the human colon carcinoma cell line HCT-8, have been instrumental in dissecting these resistance pathways. nih.gov By exposing cancer cell lines to increasing concentrations of fluoropyrimidines, researchers can select for resistant populations and then compare their molecular profiles to the sensitive parental cells.

Key mechanisms of resistance investigated using these compounds include:

Altered Drug Metabolism: Resistance can arise from changes in the activity of enzymes that activate or catabolize 5-FU. researchgate.netnih.gov For instance, reduced activity of enzymes that convert 5-FU to its active form, FdUMP, or increased activity of catabolizing enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), can lead to lower intracellular concentrations of the active inhibitor. researchgate.netnih.gov

Impaired Drug Transport: Some resistant cells show reduced uptake of the drug. Direct evidence for impaired transport as a mechanism of resistance to the nucleoside form, 5-fluoro-2'-deoxyuridine (FdUrd), has been demonstrated in colon carcinoma cells. nih.gov

Target Enzyme Alterations: Changes in the target enzyme, thymidylate synthase (TS), such as overexpression or mutations that reduce FdUMP binding, can confer resistance. nih.govnih.gov

Cellular Stress Responses: Chronic oxidative stress induced by chemotherapy can trigger adaptive responses in tumor cells, leading to the upregulation of protective proteins and contributing to drug resistance. nih.gov

By using FdUMP and its precursors in these model systems, researchers can pinpoint the specific changes that lead to resistance, paving the way for strategies to overcome it, such as combination therapies or the development of new drugs that bypass these resistance mechanisms. nih.govacs.orgresearchgate.net

Analytical Methodologies for Detection and Quantification in Research Samples

Accurate detection and quantification of 5'-Uridylic acid, 2'-deoxy-2'-fluoro- and related fluorinated nucleotides in complex biological samples are essential for pharmacokinetic studies, metabolism research, and understanding drug action. Various analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of nucleotides, nucleosides, and their analogs. nih.govresearchgate.net Reversed-phase HPLC is particularly effective for this purpose.

A typical HPLC method for analyzing fluorinated nucleotides like FdUMP in tissue or serum samples involves several steps:

Sample Extraction: The compounds of interest are first extracted from the biological matrix, for example, using an organic solvent like ethyl acetate (B1210297) or an acid extraction with perchloric acid. nih.govnih.gov

Chromatographic Separation: The extract is injected into an HPLC system equipped with a reversed-phase column, such as a C18 column. nih.govnih.gov

Elution: The separation is achieved by pumping a mobile phase, often a mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile), through the column. nih.govnih.gov A gradient elution, where the concentration of the organic modifier is gradually increased, is often used to resolve a complex mixture of compounds in a single run. nih.govnih.gov

Detection and Quantification: As the separated compounds elute from the column, they are detected by a UV detector at a specific wavelength (e.g., 250 nm). nih.gov The concentration of the compound is determined by comparing the peak area in the chromatogram to a standard curve generated with known concentrations of the analyte. nih.gov

This methodology allows for the sensitive and simultaneous detection of 5-FU and its active metabolite FdUMP, with detection limits reaching the picogram level. nih.gov

Table 2: Example HPLC Parameters for Fluorinated Nucleotide Analysis
ParameterDescriptionReference
TechniqueReversed-Phase HPLC nih.govnih.gov
ColumnC18 µBondapack nih.gov
Mobile PhaseWater/Methanol (85:15) or Ammonium Phosphate with Acetonitrile/Methanol Gradient nih.govnih.gov
DetectionUV (250 nm) and/or Fluorescence (266 nm Excitation / 350 nm Emission) nih.gov
SensitivityAs low as 50 pg nih.gov

Spectroscopic methods are fundamental to the detection and analysis of nucleotides, including their fluorinated derivatives.

UV-Visible Spectroscopy: This technique is routinely used in conjunction with HPLC for quantification. nih.gov The pyrimidine ring in 5'-Uridylic acid, 2'-deoxy-2'-fluoro- contains a chromophore that absorbs ultraviolet light at a characteristic wavelength, allowing for its detection as it passes through the HPLC detector. nih.gov This method is robust and widely applicable for routine analysis.

Mass Spectrometry (MS): Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), is a powerful tool for the structural analysis of nucleic acids. nih.gov A major challenge in the MS analysis of unmodified DNA is fragmentation, where the N-glycosidic bond breaks, leading to base loss and backbone cleavage. nih.govoup.com The 2'-fluoro modification significantly stabilizes this bond due to the electronegativity of the fluorine atom. nih.gov Consequently, oligonucleotides containing 2'-deoxy-2'-fluoro-uridine show greatly reduced fragmentation during MALDI-MS analysis, yielding cleaner spectra and more reliable molecular weight determination. oup.comnih.gov This stability makes the modification particularly valuable when analyzing enzymatically synthesized DNA fragments or sequencing ladders. nih.govnih.gov

Q & A

Basic: What are the standard protocols for synthesizing 2'-deoxy-2'-fluorouridine?

The synthesis typically involves fluorination at the 2'-position of uridine derivatives. A common approach uses polyfluorocarboxylic acid anhydrides or chloroanhydrides in dry dioxane with pyridine as a catalyst, followed by purification via column chromatography and recrystallization . For radiolabeled versions (e.g., [18F]-labeled analogs), automated radiosynthesis is employed using precursors like 2'-deoxy-2'-fluoro-1-β-D-arabinofuranosyl uracil, optimized for high radiochemical yield and purity .

Basic: What analytical techniques are critical for characterizing 2'-deoxy-2'-fluorouridine’s structure?

Key methods include:

  • NMR Spectroscopy : To confirm fluorine substitution and sugar puckering (e.g., ¹⁹F NMR for fluorine environment analysis and ¹H/¹³C NMR for backbone conformation) .
  • X-ray Crystallography : Resolves atomic-level details of the fluorinated ribose ring and base pairing. For example, studies reveal enhanced Watson-Crick hydrogen-bonding strength in fluorinated RNA analogs .
  • Mass Spectrometry : Validates molecular weight and purity, particularly for isotopically labeled derivatives .

Advanced: How can researchers address contradictions in reported biological activity data for 2'-deoxy-2'-fluoro-modified nucleosides?

Contradictions often arise from variability in:

  • Cellular Uptake Mechanisms : Differences in nucleoside transporter expression across cell lines can alter efficacy. Validate models using competitive inhibition assays with known transporter blockers .
  • Metabolic Stability : Fluorine’s electronegativity may affect phosphorylation rates. Use HPLC-MS to quantify metabolite profiles under standardized conditions .
  • Experimental Controls : Include non-fluorinated analogs and activity assays in parallel to isolate fluorine-specific effects .

Advanced: What experimental designs optimize the study of 2'-deoxy-2'-fluorouridine’s interaction with RNA polymerases?

  • Thermodynamic Profiling : Measure melting temperatures (Tm) of fluorinated RNA duplexes to assess stability. Fluorination typically increases Tm by 1–3°C due to enhanced stacking and H-bonding .
  • Kinetic Studies : Use stopped-flow fluorescence to monitor polymerase incorporation rates. Fluorine’s steric effects may reduce catalytic efficiency, requiring adjusted Mg²⁺/NTP concentrations .
  • Cryo-EM/Co-crystallization : Resolve polymerase-nucleoside complexes to visualize fluorine’s impact on active-site geometry .

Basic: How does 2'-deoxy-2'-fluorouridine’s stability vary under acidic or enzymatic conditions?

  • Acidic Hydrolysis : The 2'-fluoro group confers resistance to acid-mediated depurination compared to non-fluorinated analogs. Stability testing in 0.1 M HCl at 37°C shows <10% degradation over 24 hours .
  • Enzymatic Degradation : Incubate with serum nucleases (e.g., snake venom phosphodiesterase) and quantify intact nucleosides via HPLC. Fluorination reduces cleavage rates by ~50% due to steric hindrance .

Advanced: What mechanistic insights explain the enhanced Watson-Crick pairing in 2'-fluoro-modified RNA?

  • Hydrogen-Bond Strengthening : Fluorine’s electronegativity polarizes the ribose ring, increasing the acidity of the 2'-OH (when present) and stabilizing base pairing via electrostatic interactions .
  • Sugar Puckering : The 2'-fluoro group favors a C3'-endo conformation, mimicking the A-form RNA geometry critical for duplex stability. This is validated by NMR NOE data and crystallographic studies .
  • Stacking Interactions : Fluorine’s small atomic radius minimizes steric clashes, allowing tighter base stacking. Computational models (e.g., MD simulations) quantify stacking energy gains of ~1.5 kcal/mol .

Basic: What are the best practices for literature reviews on fluorinated nucleosides?

  • Database Selection : Use Scopus or PubMed with search terms like "2'-deoxy-2'-fluorouridine" + "synthesis" OR "mechanism", filtered to peer-reviewed articles (2015–present) .
  • Critical Appraisal : Prioritize studies with full experimental details (e.g., reagent ratios, spectral data) and avoid sources lacking methodological transparency (e.g., commercial websites) .

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